Thallium(I) acetylacetonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Thallium(I) acetylacetonate is typically synthesized by reacting thallium(I) salts with acetylacetone in an organic solvent. The reaction involves the formation of a chelate ring where both oxygen atoms of the acetylacetonate ligand bind to the thallium ion. The general reaction can be represented as:
Tl++Hacac→Tl(acac)+H+
where Hacac represents acetylacetone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Thallium(I) acetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thallium(III) compounds.
Reduction: It can be reduced back to thallium metal under specific conditions.
Substitution: The acetylacetonate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve other β-diketones or similar ligands.
Major Products:
Oxidation: Thallium(III) acetylacetonate.
Reduction: Thallium metal.
Substitution: Various thallium complexes with different ligands.
Scientific Research Applications
Thallium(I) acetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other thallium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of low-melting glasses and as a component in certain electronic materials.
Mechanism of Action
The mechanism by which thallium(I) acetylacetonate exerts its effects involves the formation of stable chelate rings with the acetylacetonate ligand. This chelation stabilizes the thallium ion and allows it to participate in various catalytic and synthetic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- Indium(III) acetylacetonate
- Lanthanum(III) acetylacetonate
- Tin(II) acetylacetonate
- Rhodium(III) acetylacetonate
Comparison: Thallium(I) acetylacetonate is unique due to its specific coordination chemistry and the stability of its chelate rings. Compared to other metal acetylacetonates, it offers distinct reactivity and catalytic properties, making it valuable in specialized applications .
Properties
IUPAC Name |
[(Z)-4-oxopent-2-en-2-yl]oxythallium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Tl/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQYKYKTENVDSC-LNKPDPKZSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O[Tl] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O[Tl] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7O2Tl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25955-51-5 | |
Record name | 25955-51-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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